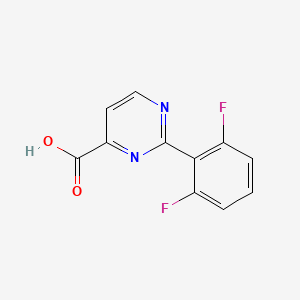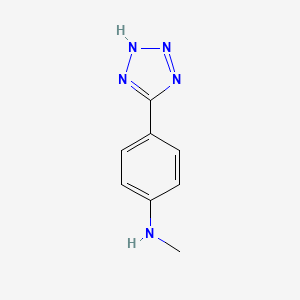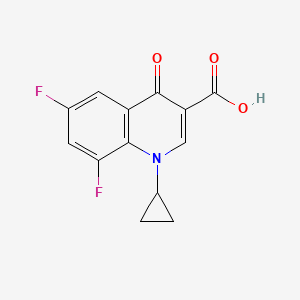
1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is characterized by its unique structure, which includes a cyclopropyl group, two fluorine atoms, and a quinoline core. This compound is known for its potent antibacterial properties and is used in various medical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 2,4-dichloro-5-fluorobenzoylacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as ester hydrolysis, cyclization, and purification through crystallization or chromatography .
化学反应分析
Types of Reactions: 1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Common in modifying the quinoline core or the cyclopropyl group to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products:
科学研究应用
1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is extensively used in scientific research due to its versatile properties:
Chemistry: As a precursor for synthesizing other quinolone derivatives.
Biology: Studied for its antibacterial activity and potential use in developing new antibiotics.
Medicine: Investigated for its efficacy against various bacterial infections.
作用机制
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the quinolone-binding sites on these enzymes, and the pathways involved are critical for bacterial survival .
相似化合物的比较
Moxifloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Ciprofloxacin: Known for its broad-spectrum antibacterial activity.
Levofloxacin: A fluoroquinolone with a different stereochemistry but similar mechanism of action.
Uniqueness: 1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific cyclopropyl and difluoro substitutions, which enhance its binding affinity to bacterial enzymes and improve its antibacterial efficacy .
属性
分子式 |
C13H9F2NO3 |
|---|---|
分子量 |
265.21 g/mol |
IUPAC 名称 |
1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO3/c14-6-3-8-11(10(15)4-6)16(7-1-2-7)5-9(12(8)17)13(18)19/h3-5,7H,1-2H2,(H,18,19) |
InChI 键 |
JOZPLIXUKKQHEZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-2-Thiabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B8527511.png)
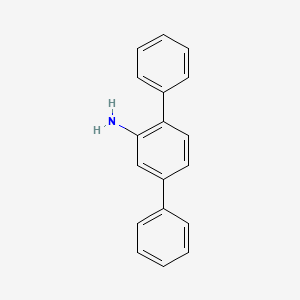
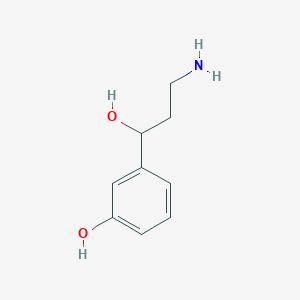
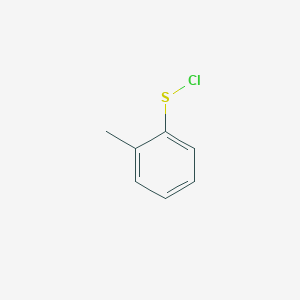

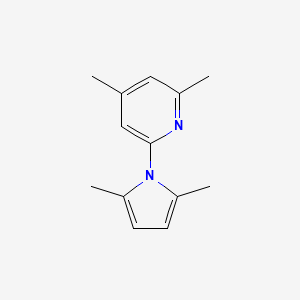
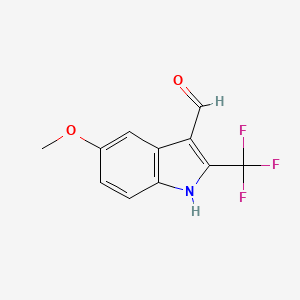
![3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]benzaldehyde](/img/structure/B8527545.png)
![Ethyl (3-{[(benzyloxy)carbonyl]amino}phenyl)acetate](/img/structure/B8527551.png)
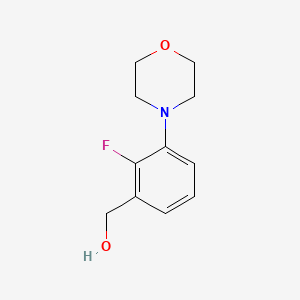

![rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid](/img/structure/B8527564.png)
